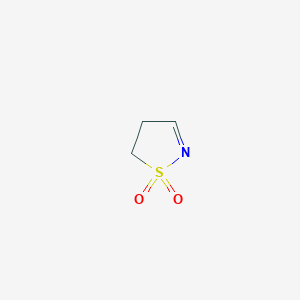

4,5-Dihydroisothiazole 1,1-dioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUPMMZBZLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596102 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881652-45-5 | |

| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroisothiazole 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-dihydroisothiazole 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. This document details a key synthetic protocol and outlines the analytical techniques used for its characterization, presenting data in a clear and comparative format.

Introduction

This compound, also known as isothiazolidine 1,1-dioxide or gamma-sultam, is a saturated five-membered cyclic sulfonamide. The sultam scaffold is a recognized pharmacophore and is present in a variety of biologically active molecules. Due to their structural similarity to lactams, sultams are of great interest in drug discovery, often serving as bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties. Their applications span a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. This guide focuses on the fundamental synthesis and characterization of the parent this compound molecule.

Synthesis of this compound

A primary route for the synthesis of this compound involves the intramolecular cyclization of a suitable precursor. One established method is the base-mediated cyclization of 3-chloropropane-1-sulfonamide.

General Reaction Scheme

The synthesis proceeds via an intramolecular nucleophilic substitution, where the sulfonamide nitrogen anion attacks the electrophilic carbon bearing a halogen, leading to the formation of the five-membered ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound (CAS 5908-62-3)[1].

Materials:

-

3-Chloropropane-1-sulfonamide

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve 3-chloropropane-1-sulfonamide (1 equivalent) in ethanol.

-

Add sodium ethoxide (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be further purified by appropriate methods such as recrystallization or column chromatography.

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Spectroscopic Data

| Property | Data |

| Molecular Formula | C₃H₇NO₂S[2] |

| Molecular Weight | 121.16 g/mol [2] |

| CAS Number | 5908-62-3[2] |

| ¹H NMR | Expected signals for the three methylene groups of the ring system. The protons on the carbon adjacent to the nitrogen would be expected to appear at a different chemical shift than those adjacent to the sulfur, which would also differ from the central methylene protons. |

| ¹³C NMR | Expected to show three distinct signals corresponding to the three carbon atoms in the heterocyclic ring. The chemical shifts would be influenced by the neighboring nitrogen and sulfonyl groups. For some substituted derivatives, carbon signals of the isothiazolidine 1,1-dioxide ring appear in the range of 150–170 ppm. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of SO₂ and other characteristic fragments of the ring. |

| Infrared (IR) Spec. | Characteristic absorption bands for the S=O stretching of the sulfonyl group are expected, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). An N-H stretching band would also be present if the nitrogen is unsubstituted. |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure for the unsubstituted this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. The five-membered ring is likely to adopt a non-planar conformation.

Biological Activity and Mechanism of Action

Gamma-sultams are known to possess a range of biological activities. Isothiazolones, a related class of compounds, are known to act as electrophilic biocides that can inhibit the activity of dehydrogenase enzymes, which are crucial for metabolic pathways like the Krebs cycle and electron transport chain. This inhibition disrupts cellular respiration and ATP generation, leading to cell death. The mechanism often involves the reaction with thiol groups of cysteine residues in the active sites of these enzymes.

Proposed Mechanism of Enzyme Inhibition

The following diagram illustrates a generalized mechanism of dehydrogenase inhibition by a gamma-sultam. The electrophilic nature of the sulfur atom in the sultam ring can be targeted by nucleophilic residues in the enzyme's active site.

Caption: Proposed mechanism of dehydrogenase inhibition by this compound.

Conclusion

This compound is a foundational heterocyclic scaffold with significant potential in drug discovery. Its synthesis via intramolecular cyclization is a robust and efficient method. The characterization of this molecule relies on a suite of standard analytical techniques, with NMR and mass spectrometry being central to its structural confirmation. The understanding of its potential mechanism of action as an enzyme inhibitor provides a basis for the rational design of new therapeutic agents. Further research into the synthesis of novel derivatives and a deeper exploration of their biological targets will continue to expand the importance of this privileged structure in medicinal chemistry.

References

Spectroscopic Profile of 4,5-Dihydroisothiazole 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-dihydroisothiazole 1,1-dioxide. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| H-4 (CH₂) | ~3.2 - 3.6 | Triplet | 2H | C-4 (CH₂) | ~45 - 55 |

| H-5 (CH₂) | ~3.8 - 4.2 | Triplet | 2H | C-5 (CH₂) | ~50 - 60 |

| N-H | ~5.0 - 7.0 | Broad Singlet | 1H |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| SO₂ | Asymmetric Stretching | 1300 - 1350 | Strong |

| SO₂ | Symmetric Stretching | 1120 - 1160 | Strong |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 121 | [M]⁺ (Molecular Ion) | Expected molecular ion peak for C₃H₅NO₂S. |

| 105 | [M - O]⁺ | Loss of an oxygen atom. |

| 93 | [M - C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder type fragmentation. |

| 64 | [SO₂]⁺ | Characteristic fragment for sulfones. |

| 56 | [C₃H₄N]⁺ | Resulting from the cleavage of the C-S and S-N bonds. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube to a height of approximately 4-5 cm. Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and sensitivity of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[2]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.[3]

-

Place the prepared sample in the spectrometer's sample holder.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[5][6]

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, use a standard electron energy of 70 eV.

-

For ESI, optimize spray and cone voltages to achieve stable ionization.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to aid in structural elucidation by analyzing the fragmentation pattern.[7]

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships between spectroscopic data and structural elucidation.

References

- 1. benchchem.com [benchchem.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. tecan.com [tecan.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5). While specific experimental data on the biological activity and modulated signaling pathways of this compound are not extensively available in the public domain, this guide outlines general experimental protocols for assessing the potential of novel chemical entities in oncology and kinase inhibition, which can be applied to the compound of interest.

Chemical Properties and Data

This compound is a heterocyclic compound with a five-membered ring containing sulfur, nitrogen, and oxygen atoms.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 881652-45-5 | Multiple sources |

| Molecular Formula | C₃H₅NO₂S | Multiple sources |

| Molecular Weight | 119.14 g/mol | Multiple sources |

| Melting Point | 68-70 °C | [2] |

| Boiling Point (Predicted) | 248.7 ± 23.0 °C | [2] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [2] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Synthesis and Preparation

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general approach for the synthesis of isothiazoles involves the reaction of 3-mercaptopropionitrile with elemental chlorine or bromine in a suitable non-reactive solvent at a controlled temperature, typically below 50°C.[2] The reaction time can vary from a few minutes to several hours.[2]

Another potential synthetic route for related cyclic sulfonamides involves a "branching-folding" strategy, starting from saccharin-derived ketimines which undergo various annulation and addition reactions.[3] This approach allows for the generation of diverse sulfonamide scaffolds.

It is important to note that these are general synthetic strategies and would require optimization for the specific synthesis of this compound.

Potential Biological Activity and Experimental Protocols

While specific biological activities for this compound have not been reported, related heterocyclic compounds, including isothiazole and sulfonamide derivatives, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The structural features of this compound make it a candidate for investigation in various biological assays.

General Experimental Protocol for In Vitro Cytotoxicity Assessment

This protocol outlines a general method for determining the cytotoxic effects of a novel compound against cancer cell lines using the MTT assay.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., from NCI-60 panel)[7]

-

Complete culture medium

-

Trypsin-EDTA

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for dissolving formazan crystals)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

General Experimental Protocol for Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.[8]

Objective: To determine the IC50 value of the test compound against a target kinase.

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

Kinase reaction buffer

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare 2X solutions of the kinase, substrate, test compound at various concentrations, and ATP in the kinase buffer.[8]

-

Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the kinase/substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room temperature.[8]

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Luminescence Measurement: Measure the luminescence using a plate reader.[8]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the IC50 value.[8]

Caption: Workflow of a typical biochemical kinase inhibition assay.

Potential Signaling Pathways

The sulfur dioxide moiety within the this compound structure is of interest. Sulfur dioxide is a known gasotransmitter that can influence various signaling pathways.[9] For instance, it has been shown to be involved in redox signaling and can affect ion channels and mitogen-activated protein kinase (MAPK) pathways.[9] However, it is crucial to note that this is speculative, and dedicated research is required to determine if and how this compound interacts with these or other cellular signaling pathways.

Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. Purity levels generally range from 95% to 98%. Some of the suppliers include:

It is recommended to contact the suppliers directly to obtain the most current and detailed technical data sheets, including purity analysis and safety information.

References

- 1. CAS 881652-45-5: 4,5-Dihydro-1,2-thiazole 1,1-dioxide [cymitquimica.com]

- 2. US3285930A - Isothiazoles - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. Biological activity of the isothiazole derivatives - AHEM [phmd.hirszfeld.pl]

- 5. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. thieme-connect.com [thieme-connect.com]

The Ascending Trajectory of γ-Sultams: Unveiling the Potential of 4,5-Dihydroisothiazole 1,1-Dioxide in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual endeavor in medicinal chemistry. Among the diverse array of heterocyclic compounds, the sultam (cyclic sulfonamide) moiety has emerged as a "medicinally privileged" scaffold, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: the 4,5-dihydroisothiazole 1,1-dioxide, a five-membered γ-sultam. While extensive research has been conducted on its lactam analogs, the γ-sultam core offers unique physicochemical properties, including enhanced hydrogen bonding capabilities, that warrant deeper investigation for the development of next-generation therapeutics.[1][3]

This document provides a comprehensive overview of the potential applications of the this compound core in medicinal chemistry, drawing upon the broader landscape of bioactive sultams. It covers synthetic strategies, potential biological activities, and plausible mechanisms of action, offering a roadmap for researchers venturing into this promising area of drug discovery.

Synthetic Strategies: Building the this compound Core

The construction of the γ-sultam ring is a key step in accessing derivatives of this compound. Several synthetic methodologies have been developed for the synthesis of sultams, with intramolecular cyclization being a predominant strategy. These methods often involve the formation of a carbon-nitrogen or carbon-sulfur bond to close the ring.

A general and adaptable approach involves the intramolecular cyclization of a suitably functionalized precursor. This can be conceptually illustrated as follows:

Experimental Protocol: Illustrative Synthesis of a γ-Sultam Precursor

The following protocol describes a general method for the synthesis of a linear precursor that can be cyclized to form a this compound derivative.

Synthesis of N-(2-hydroxyethyl)ethanesulfonamide:

-

Reaction Setup: To a solution of ethanolamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Ethanesulfonyl chloride (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-hydroxyethyl)ethanesulfonamide.

Intramolecular Cyclization to form the γ-Sultam:

The cyclization of the N-(2-hydroxyethyl)ethanesulfonamide precursor can be achieved under various conditions, often requiring activation of the hydroxyl group (e.g., by conversion to a leaving group like a mesylate or tosylate) followed by base-mediated ring closure.

Potential Biological Activities and Therapeutic Targets

While specific biological data for this compound derivatives are limited in publicly accessible literature, the broader class of sultams has demonstrated a remarkable range of pharmacological activities. This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents targeting a variety of diseases.

Table 1: Potential Therapeutic Applications of this compound Derivatives Based on Analogous Sultam Scaffolds

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Sultam Literature |

| Oncology | Kinases, Tubulin, Apoptosis-related proteins | Various sultam derivatives have shown potent anticancer activity by inhibiting cell proliferation and inducing apoptosis.[2][4] |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Sultam-containing compounds have been investigated as anti-inflammatory agents.[5] |

| Infectious Diseases | Viral enzymes (e.g., reverse transcriptase), Bacterial enzymes | The sultam scaffold is present in some antiviral and antibacterial agents.[2][4] |

| Neurological Disorders | Carbonic anhydrases, Ion channels | Certain sultams have shown activity as anticonvulsants and for the treatment of other neurological conditions.[2] |

Anticancer Potential: A Promising Avenue for Exploration

The anticancer activity of sultam derivatives is a particularly active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Experimental Protocol: In Vitro Anticancer Activity Screening

The following is a general protocol for assessing the cytotoxic effects of novel this compound derivatives against cancer cell lines.

MTT Cell Viability Assay:

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Table 2: Hypothetical Quantitative Data for a Series of this compound Derivatives

| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| GSD-001 | H | Phenyl | 15.2 | 22.5 |

| GSD-002 | H | 4-Chlorophenyl | 8.7 | 12.1 |

| GSD-003 | H | 4-Methoxyphenyl | 25.4 | 35.8 |

| GSD-004 | Methyl | Phenyl | 12.5 | 18.9 |

| GSD-005 | Methyl | 4-Chlorophenyl | 5.1 | 7.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to determine the true activity of these compounds.

Future Directions and Conclusion

The this compound scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. The favorable physicochemical properties of the sultam ring, combined with the versatility of synthetic methodologies, make this an attractive starting point for the design of new chemical entities.

Future research efforts should focus on:

-

Library Synthesis: The generation of diverse libraries of this compound derivatives with various substitutions to explore the structure-activity relationships (SAR).

-

Biological Screening: Comprehensive screening of these libraries against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sultam synthesis [organic-chemistry.org]

- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Isothiazole 1,1-Dioxides: A Comprehensive Guide to their Synthesis and Application in Modern Organic Chemistry

For Immediate Release

Isothiazole 1,1-dioxides, a class of heterocyclic compounds featuring a strained sulfur-nitrogen bond, are rapidly emerging as powerful and versatile building blocks in organic synthesis. Their unique electronic properties and diverse reactivity patterns have positioned them as valuable scaffolds in the development of novel pharmaceuticals and complex molecular architectures. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of isothiazole 1,1-dioxide derivatives, with a particular focus on their utility for researchers, scientists, and drug development professionals.

Synthesis of the Isothiazole 1,1-Dioxide Core

The construction of the isothiazole 1,1-dioxide ring system can be achieved through several synthetic strategies, primarily involving the formation of the key sulfur-nitrogen bond.

1.1. Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides

A common and effective method for the synthesis of isothiazole 1,1-dioxides involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides. This transformation can be accomplished using various oxidizing agents, leading to the formation of the heterocyclic ring with good to excellent yields.

1.2. Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the construction of cyclic systems, and isothiazole 1,1-dioxides are no exception. This method typically involves the use of a ruthenium-based catalyst to facilitate the cyclization of a diene precursor containing a sulfonamide moiety.

1.3. Cyclization of N-Sulfonylaminonitriles

A notable procedure for the synthesis of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives involves the base-mediated cyclization of substituted N-benzyl-N-sulfonylaminonitriles.[1] This intramolecular reaction provides a direct route to functionalized isothiazole 1,1-dioxides that can serve as versatile intermediates for further elaboration.

Table 1: Selected Synthetic Methods for Isothiazole 1,1-Dioxides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Benzyl-N-sulfonylaminonitrile | Sodium hydride, Acetonitrile | 4-Amino-3,3-dimethyl-2,3-dihydroisothiazole 1,1-dioxide | High | [1] |

| α,β-Unsaturated thiocarboxamide | Oxidizing agent (e.g., I₂, H₂O₂) | Substituted Isothiazol-3-one 1,1-dioxide | Variable | General Method |

| Diene-containing sulfonamide | Grubbs' Catalyst | Unsaturated Isothiazole 1,1-dioxide | Variable | General Method |

Key Reactivity Patterns of Isothiazole 1,1-Dioxides

The reactivity of isothiazole 1,1-dioxides is dominated by the electrophilic nature of the sulfur atom and the ability of the ring to participate in various cycloaddition and nucleophilic addition reactions.

2.1. Cycloaddition Reactions

Isothiazole 1,1-dioxides are excellent dienophiles and dipolarophiles in cycloaddition reactions. They readily participate in [4+2] Diels-Alder reactions with a variety of dienes and undergo 1,3-dipolar cycloadditions with dipoles such as azides and nitrile oxides. These reactions provide a powerful means of constructing complex polycyclic systems.

2.2. Nucleophilic Addition Reactions

The electron-deficient nature of the isothiazole 1,1-dioxide ring makes it susceptible to attack by nucleophiles. Michael-type additions are particularly common, where nucleophiles add to the α,β-unsaturated system within the heterocycle. This reactivity allows for the introduction of a wide range of functional groups at the C4 and C5 positions. For instance, the reaction of cyclic sulfonamides (sultams) with oxygen nucleophiles proceeds via a Michael-type addition to yield 4,5-dihydrosultams.[2]

2.3. Electrophilic Substitution

While less common than nucleophilic attack, isothiazoles can undergo electrophilic substitution, primarily at the C4 position.[3] Reactions such as nitration and halogenation have been reported, providing routes to further functionalized derivatives.[3]

Table 2: Representative Reactions of Isothiazole 1,1-Dioxides

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Michael Addition | 3-Substituted Isothiazole 1,1-dioxide | Oxygen Nucleophile (e.g., RO⁻) | 4,5-Dihydroisothiazole 1,1-dioxide derivative | Not specified | [2] |

| Nitration | Isothiazole | Nitric acid, Sulfuric acid | 4-Nitroisothiazole | Not specified | [3] |

| Halogenation | Isothiazole | Chlorine | 4-Chloroisothiazole | 30-40 | [3] |

Applications in Drug Discovery and Development

The diverse biological activities exhibited by isothiazole derivatives have made them attractive scaffolds in medicinal chemistry.[4][5] The isothiazole 1,1-dioxide core, in particular, is found in a number of compounds with potential therapeutic applications. Their ability to act as bioisosteres for other functional groups and their capacity to engage in specific interactions with biological targets contribute to their value in drug design.

The development of multicomponent reactions for the synthesis of isothiazole derivatives further enhances their accessibility for high-throughput screening and lead optimization in drug discovery programs.[6][7]

Experimental Protocols

4.1. General Procedure for the Synthesis of 4-Amino-2,3-dihydroisothiazole 1,1-Dioxide Derivatives

A solution of the appropriately substituted N-benzyl-N-sulfonylaminonitrile in anhydrous acetonitrile is treated with a slight excess of sodium hydride at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivative.[1]

Visualizing Synthetic Pathways

5.1. General Synthetic Workflow for Isothiazole 1,1-Dioxides

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of isothiazole 1,1-dioxide derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel 4,5-Dihydroisothiazole 1,1-Dioxides and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 4,5-dihydroisothiazole 1,1-dioxides and structurally related isothiazole 1,1-dioxide derivatives. The document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their anticancer and enzyme inhibitory activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of experimental workflows and potential signaling pathways are presented using Graphviz diagrams to facilitate understanding.

Introduction

The isothiazole 1,1-dioxide scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. As a bioisostere of other important five-membered heterocyclic rings, derivatives of isothiazole 1,1-dioxide have been explored for a range of therapeutic applications. This guide focuses on the biological screening of novel 4,5-dihydroisothiazole 1,1-dioxides and their analogues, providing researchers with the necessary information to design and execute screening campaigns for this promising class of compounds.

Synthesis of Isothiazole 1,1-Dioxide Derivatives

The synthesis of isothiazole 1,1-dioxides can be achieved through various synthetic routes. A common method involves the 1,3-dipolar cycloaddition to isothiazole 1,1-dioxides to generate novel fused heterocyclic systems. Another established route is the isothiazolium cyclization-oxidation of 2-thiocyanato-1-carboxaldehydes with aminopyridines or other anilines.

Biological Activities and Data Presentation

Novel 4,5-dihydroisothiazole 1,1-dioxides and their analogues have been investigated for several biological activities, with notable results in anticancer and enzyme inhibition studies.

Anticancer Activity

A series of novel isothiazoloisoxazole 1,1-dioxides, which are structurally related to 4,5-dihydroisothiazole 1,1-dioxides, have demonstrated low micromolar activity against the human breast carcinoma cell line, MCF-7.[1]

Table 1: Antiproliferative Activity of Isothiazoloisoxazole 1,1-Dioxides against MCF-7 Cells

| Compound ID | Structure | GI50 (µM)[1] |

| I | [Image of Isothiazoloisoxazole 1,1-dioxide structure 1] | 2.5 |

| II | [Image of Isothiazoloisoxazole 1,1-dioxide structure 2] | 3.1 |

| III | [Image of Isothiazoloisoxazole 1,1-dioxide structure 3] | 4.2 |

Enzyme Inhibitory Activity

Derivatives of isothiazol-3(2H)-one 1,1-dioxides have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.

Table 2: Human Leukocyte Elastase (HLE) Inhibitory Activity of 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides

| Compound ID | Structure | IC50 (µM) for HLE[2] |

| IV | 2-(5-Fluoropyridin-2-yl)isothiazol-3(2H)-one 1,1-dioxide | 3.1[2] |

Notably, compound IV was found to be selective for HLE, showing no inhibitory activity against other proteases such as cathepsin G, trypsin, and cathepsin L, nor against serine esterases like acetylcholinesterase and cholesterol esterase.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthetic Procedure for Isothiazoloisoxazole 1,1-dioxides[1]

A solution of the starting isothiazole 1,1-dioxide (1.0 eq) and the corresponding 1,3-dipole precursor (1.2 eq) in a suitable solvent (e.g., toluene, xylene) is heated under reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds against the MCF-7 human breast cancer cell line can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.

Human Leukocyte Elastase (HLE) Inhibition Assay[2]

The inhibitory activity of the compounds against HLE is measured spectrophotometrically using a chromogenic substrate.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35).

-

Enzyme and Substrate: Human leukocyte elastase and the substrate N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide are used.

-

Inhibition Assay: In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound solution in DMSO, and 20 µL of the HLE solution. The mixture is pre-incubated for 15 minutes at 25 °C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the substrate solution.

-

Absorbance Reading: The increase in absorbance at 405 nm due to the release of p-nitroaniline is monitored for 10 minutes.

-

IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for biological activity screening and a hypothesized signaling pathway for the anticancer activity of isothiazole 1,1-dioxide derivatives.

References

In Silico Prediction of 4,5-Dihydroisothiazole 1,1-Dioxide Properties: A Technical Guide

The 4,5-dihydroisothiazole 1,1-dioxide scaffold, a class of cyclic sulfonamides also known as sultams, is a significant structural motif in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications. To accelerate the discovery and optimization of novel drug candidates based on this scaffold, computational, or in silico, methods are indispensable. These techniques allow for the prediction of physicochemical properties, biological activities, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.

This technical guide provides an in-depth overview of the core in silico methodologies used to predict the properties of this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Key In Silico Methodologies

The prediction of molecular properties for drug discovery is a multi-faceted process that leverages various computational models. The most prominent methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.

Several QSAR approaches are commonly applied:

-

Holographic QSAR (HQSAR): A 2D-QSAR method that uses molecular holograms, which are fingerprints of molecular fragments, to correlate with biological activity. This method is not dependent on 3D structural alignment.

-

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that correlates the steric and electrostatic fields of aligned molecules with their biological activity. The results are often visualized as 3D contour maps, highlighting regions where modifications are likely to enhance activity.[2]

-

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that calculates similarity indices across additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of structure-activity requirements.[2]

The statistical robustness and predictive power of a QSAR model are critical for its utility. Key statistical parameters are used for validation, as summarized in the table below.

Table 1: Example Statistical Validation Parameters for QSAR Models on Cyclic Sulfonamides

| Model Type | Training Set | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| HQSAR | 35 SARS-CoV-2 Inhibitors | 0.704 | 0.958 | 0.779 | [3] |

| Topomer CoMFA | 35 SARS-CoV-2 Inhibitors | 0.623 | 0.938 | 0.893 | [3] |

| CoMFA | 61 S1P1 Receptor Agonists | 0.751 | 0.973 | 0.904 | [2] |

| CoMSIA | 61 S1P1 Receptor Agonists | 0.739 | 0.923 | 0.730 |[2] |

-

q²: Cross-validated correlation coefficient (leave-one-out). A value > 0.5 is generally considered indicative of a good predictive model.

-

r²: Non-cross-validated correlation coefficient. It measures the goodness of fit of the model.

-

r²_pred: Predictive correlation coefficient for an external test set. It assesses the model's ability to predict the activity of new compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a sultam derivative) when bound to a second molecule (a receptor, typically a protein target). This method is crucial for understanding the binding mechanism and predicting the binding affinity between a drug candidate and its biological target.

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site.[3] For instance, in a study on cyclic sulfonamide inhibitors of SARS-CoV-2 3CLpro, molecular docking identified potential interactions with residues like GLU166, GLN192, and VAL186.[4] This information is invaluable for structure-based drug design, guiding the modification of ligands to improve their potency and selectivity.

ADMET Prediction

A drug candidate must possess not only high biological activity but also favorable pharmacokinetic properties. ADMET prediction models are used to computationally screen compounds for properties such as:

-

Absorption: Intestinal absorption and Caco-2 permeability.[5]

-

Distribution: Plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.[5]

-

Excretion: The route and rate of elimination from the body.

-

Toxicity: Potential for adverse effects, including carcinogenicity and hepatotoxicity.

Early assessment of ADMET properties helps to identify compounds with potential liabilities, reducing the rate of attrition in later stages of drug development.[6] Several studies have successfully used in silico ADMET prediction to evaluate novel cyclic sulfonamide compounds, confirming their drug-like properties.[4][7]

Table 2: Commonly Predicted ADMET and Physicochemical Properties

| Property Class | Specific Parameter | Importance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability |

| Caco-2 Permeability | In vitro model for intestinal absorption[5] | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | CNS drug targeting vs. peripheral action |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Role in drug efflux and resistance[5] | |

| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP3A4) | Predicts potential for drug-drug interactions[5] |

| Physicochemical | Lipophilicity (LogP) | Influences absorption, distribution, and toxicity |

| Lipinski's Rule of Five | Guideline for drug-likeness and oral bioavailability[8] | |

| Toxicity | AMES Mutagenicity | Predicts potential for causing DNA mutations |

| | Hepatotoxicity | Predicts potential for liver damage |

Methodologies and Protocols

This section outlines the typical computational protocols for the in silico methods discussed.

Protocol for QSAR Model Development

-

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is collected. The data is typically converted to a logarithmic scale (pIC₅₀). The set is divided into a training set (for model generation) and a test set (for external validation).[3]

-

Molecular Modeling: 2D or 3D structures of all compounds are generated and optimized to their lowest energy conformation. For 3D-QSAR methods like CoMFA and CoMSIA, the molecules must be aligned based on a common substructure.

-

Descriptor Calculation: Relevant molecular descriptors are calculated. For CoMFA/CoMSIA, these are steric and electrostatic fields.[2] For HQSAR, fragment counts are generated.[3]

-

Model Generation: A statistical method, commonly Partial Least Squares (PLS) regression, is used to correlate the descriptors (independent variables) with the biological activity (dependent variable).

-

Model Validation:

-

Internal Validation: Cross-validation (typically leave-one-out) is performed on the training set to calculate q².

-

External Validation: The generated model is used to predict the activities of the compounds in the test set, and the predictive r² (r²_pred) is calculated.

-

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

From Nature's Blueprint to Laboratory Innovation: Thiazole-Containing Natural Products and the Rise of Synthetic Dihydroisothiazole 1,1-Dioxide Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The realm of natural products has perennially served as a treasure trove for the discovery of novel therapeutic agents. Among the myriad of heterocyclic scaffolds found in nature, the thiazole ring is a recurring motif in a diverse array of biologically active secondary metabolites, particularly from marine and microbial sources.[1][2] These natural products exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The structural and functional diversity of thiazole-containing natural products has not only provided valuable lead compounds for drug development but has also inspired medicinal chemists to design and synthesize novel "natural product-inspired" scaffolds.

This technical guide delves into the discovery and isolation of thiazole-containing natural products, presenting their biological activities with a focus on quantitative data. It further explores the biosynthetic origins of this important heterocycle. Pivoting from this natural blueprint, the guide then examines the dihydroisothiazole 1,1-dioxide moiety, a synthetic scaffold that, while not found in nature, has emerged as a "privileged" structure in medicinal chemistry. We will detail the synthetic routes to this scaffold and summarize the biological activities of its derivatives, highlighting the powerful synergy between natural product chemistry and modern drug discovery.

Part I: Thiazole-Containing Natural Products

Discovery and Isolation of Thiazole-Containing Natural Products

Thiazole and its reduced forms, thiazoline and thiazolidine, are integral components of numerous natural products, especially peptides isolated from marine invertebrates and microorganisms.[5][6] These compounds often possess complex molecular architectures and exhibit potent biological activities.

A notable example is the ulithiacyclamide family of cyclic peptides isolated from the ascidian Lissoclinum patella.[4] These compounds are characterized by a highly modified peptide backbone containing multiple thiazole and oxazoline rings. Their discovery has spurred significant interest due to their potent cytotoxicity against various cancer cell lines.

Experimental Protocol: Isolation of Ulithiacyclamide

The following is a representative protocol for the isolation of ulithiacyclamides from Lissoclinum patella, based on methodologies described in the literature.

1. Collection and Extraction:

- Specimens of the ascidian Lissoclinum patella are collected and immediately frozen.

- The frozen tissue is lyophilized and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

- The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

- The crude extract is subjected to solvent-solvent partitioning. A typical scheme involves partitioning between hexane, carbon tetrachloride (CCl₄), dichloromethane, and aqueous methanol to separate compounds based on polarity.

- The cytotoxic fractions, as determined by bioassay, are typically found in the more polar partitions.

3. Chromatographic Purification:

- The active fraction is subjected to a series of chromatographic steps.

- Step 1: Size-Exclusion Chromatography: The extract is first fractionated on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.

- Step 2: Silica Gel Chromatography: Fractions exhibiting cytotoxicity are further purified by silica gel flash chromatography using a gradient of ethyl acetate in hexane.

- Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column using a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier, to yield the pure ulithiacyclamide congeners.

4. Structure Elucidation:

- The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Biological Activity of Thiazole Natural Products

Thiazole-containing natural products exhibit a remarkable range of biological activities. The rigid, planar structure of the thiazole ring often plays a crucial role in the molecule's interaction with biological targets. Many of these compounds are potent cytotoxic agents, making them attractive candidates for anticancer drug development. Others display significant antimicrobial or anti-inflammatory properties.

| Compound | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) |

| Ulithiacyclamide F & G | Lissoclinum patella (ascidian) | Cytotoxicity (anti-MDR) against vinblastine-resistant CCRF-CEM | Not explicitly quantified in the provided search results. |

| Bistratamides M & N | Lissoclinum patella (ascidian) | Cytotoxicity against human tumor cell lines (A-549, MDA-MB-231) | Moderate activity reported, specific IC₅₀ values not provided. |

| Dolastatin 18 | Dolabella auricularia (sea hare) | Inhibition of cancer cell growth | Significant inhibition reported, specific IC₅₀ values not provided. |

| Bacillamide C | Bacillus vallismortis (bacterium) | Algicidal | Not tested for algicidal activity due to lack of material. |

| Bisebromoamide | Lyngbya sp. (cyanobacterium) | Antiproliferative, Kinase inhibition | Nanomolar levels of activity reported. |

| Grassypeptolide | Lyngbya sp. (cyanobacterium) | Broad-spectrum cytotoxicity | IC₅₀ values of 2.2, 1.0, 1.5, and 4.2 µM against various cell lines. |

Biosynthesis of the Thiazole Ring

The biosynthesis of the thiazole ring in natural products is a fascinating process that typically involves the amino acid cysteine. Cysteine provides the nitrogen and sulfur atoms, as well as two of the carbon atoms, that form the heterocyclic ring.[7] The third carbon atom is usually derived from another precursor, often through a cyclization reaction with a carbonyl group.

Part II: Dihydroisothiazole 1,1-Dioxide - A Synthetic Scaffold

While the dihydroisothiazole 1,1-dioxide moiety has not been discovered in natural products, its unique physicochemical properties have made it a highly attractive scaffold for synthetic chemists in the field of drug discovery. This five-membered cyclic sulfonamide, also known as a γ-sultam, offers a rigid, three-dimensional structure that can be strategically decorated with functional groups to interact with specific biological targets.

Rationale for Use in Drug Discovery

The dihydroisothiazole 1,1-dioxide scaffold is considered a "privileged" structure for several reasons:

-

Bioisosteric Replacement: It can act as a bioisostere for other five-membered rings, such as pyrrolidines or lactams, offering a different profile of polarity, hydrogen bonding capacity, and metabolic stability.

-

Conformational Rigidity: The cyclic nature of the scaffold reduces the number of rotatable bonds, which can lead to higher binding affinity and selectivity for a target protein.

-

Synthetic Tractability: As will be discussed, the core can be synthesized efficiently, and its structure allows for diversification at multiple points, making it ideal for the creation of compound libraries for high-throughput screening.

Synthesis of Dihydroisothiazole 1,1-Dioxide Scaffolds

A common and efficient method for the synthesis of the dihydroisothiazole 1,1-dioxide core is the Hantzsch synthesis, which involves the reaction of a haloketone with a thioamide.[8] Other modern synthetic methods, such as ring-closing metathesis (RCM), have also been employed to construct this and related sultam scaffolds.

Experimental Protocol: Hantzsch-Type Synthesis of a Thiazole Derivative

The following is a generalized protocol for the Hantzsch synthesis, a foundational method for creating thiazole rings which can be adapted for related heterocycles.[8]

1. Reaction Setup:

- In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) and the thioamide (e.g., thiourea) (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

- Add a magnetic stir bar to the flask.

2. Reaction Conditions:

- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- The reaction is typically complete within a few hours.

3. Work-up and Isolation:

- After the reaction is complete, allow the mixture to cool to room temperature.

- If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

4. Characterization:

- The structure of the synthesized thiazole derivative is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

// Nodes

Haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"];

Thioamide [label="Thioamide", fillcolor="#F1F3F4", fontcolor="#202124"];

Condensation [label="Condensation/\nCyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiazole_Core [label="Thiazole Core", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Purification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pure_Product [label="Pure Thiazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

Haloketone -> Condensation;

Thioamide -> Condensation;

Condensation -> Thiazole_Core [label="Hantzsch Synthesis"];

Thiazole_Core -> Purification;

Purification -> Pure_Product;

}

Synthetic workflow for Hantzsch thiazole synthesis.

Biological Activities of Synthetic Dihydroisothiazole 1,1-Dioxide Derivatives

- Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes, including proteases and kinases, which are important targets in cancer and inflammatory diseases.

- Receptor Modulation: The rigid scaffold is suitable for designing ligands that can modulate the activity of cell surface receptors.

- Antimicrobial Activity: Some derivatives have shown promise as antibacterial or antifungal agents.

The development of these synthetic libraries is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Conclusion

The journey from the discovery of complex thiazole-containing natural products to the rational design of synthetic scaffolds like the dihydroisothiazole 1,1-dioxide highlights a fundamental paradigm in modern drug discovery. Nature provides the inspiration and the validated pharmacophores, while synthetic chemistry provides the tools to create novel, optimized molecules with improved drug-like properties. The study of natural products continues to fuel innovation, and the development of versatile synthetic scaffolds allows for the systematic exploration of chemical space around these natural blueprints. This interplay between the natural and the synthetic will undoubtedly continue to be a driving force in the development of the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole and oxazole alkaloids: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes to Functionalized 4,5-Dihydroisothiazole 1,1-Dioxide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4,5-dihydroisothiazole 1,1-dioxide derivatives, commonly known as γ-sultams. These saturated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This guide focuses on three prominent synthetic strategies: [3+2] cycloaddition of α,β-unsaturated sultams, ring-closing metathesis (RCM) of olefinic sulfonamides, and intramolecular cyclization reactions.

Key Synthetic Strategies

The synthesis of functionalized 4,5-dihydroisothiazole 1,1-dioxides can be broadly categorized into three main approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and efficiency.

-

[3+2] Cycloaddition of α,β-Unsaturated Sultams: This powerful method involves the reaction of α,β-unsaturated γ-sultams as dipolarophiles with various 1,3-dipoles, such as nitrones, nitrile oxides, and azomethine ylides. This approach allows for the rapid construction of complex fused heterocyclic systems in a regio- and diastereoselective manner.

-

Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including sultams. This method utilizes ruthenium-based catalysts to facilitate the intramolecular cyclization of diene-containing sulfonamides, leading to the formation of the this compound ring with good to excellent yields.

-

Intramolecular Cyclization: Various intramolecular cyclization strategies have been developed for the synthesis of γ-sultams. These methods include intramolecular Michael additions and other carbanion-mediated cyclizations of appropriately functionalized sulfonamides.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for the synthesis of functionalized this compound derivatives via different synthetic routes, providing a comparative overview of their efficiency.

| Route | Key Reagents | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| [3+2] Cycloaddition | α,β-Unsaturated γ-sultam, Nitrone | Toluene, reflux | Bicyclic Isoxazolidine | 42-93 | |

| α,β-Unsaturated γ-sultam, Chloroxime/Et3N | Toluene, rt | Isoxazoline-fused sultam | 55-95 | ||

| α,β-Unsaturated γ-sultam, Azomethine ylide precursor | Toluene, reflux | Pyrrolidine-fused sultam | 48-82 | ||

| Ring-Closing Metathesis | Diene-containing sulfonamide | Grubbs' Catalyst | N-Substituted γ-sultam | Good to Excellent | |

| Intramolecular Cyclization | Alkenyl sulfamide | Base-mediated | Bicyclic γ-ureasultam | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound derivatives.

Protocol 1: Synthesis of α,β-Unsaturated γ-Sultams (Precursors for [3+2] Cycloaddition)

This protocol describes the synthesis of α,β-unsaturated γ-sultams, which are essential precursors for [3+2] cycloaddition reactions.

Materials:

-

Appropriate β-hydroxy-γ-sultam

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the β-hydroxy-γ-sultam in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated γ-sultam.

Protocol 2: [3+2] Cycloaddition of an α,β-Unsaturated γ-Sultam with a Nitrone

This protocol details the synthesis of a bicyclic isoxazolidine-fused sultam via a [3+2] cycloaddition reaction.

Materials:

-

α,β-Unsaturated γ-sultam

-

Substituted nitrone

-

Anhydrous toluene

Procedure:

-

To a solution of the α,β-unsaturated γ-sultam in anhydrous toluene, add the nitrone (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the bicyclic isoxazolidine-fused sultam. This reaction typically provides a single diastereomer.

Protocol 3: Ring-Closing Metathesis (RCM) for the Synthesis of a γ-Sultam

This protocol outlines a general procedure for the synthesis of an N-substituted γ-sultam via RCM.

Materials:

-

Diene-containing sulfonamide

-

Grubbs' first or second-generation catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

-

Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve the diene-containing sulfonamide in the chosen anhydrous and degassed solvent under an inert atmosphere.

-

Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

-

Heat the reaction mixture to reflux or stir at room temperature, depending on the catalyst and substrate. The driving force for the reaction is the removal of a volatile alkene (e.g., ethene) from the reaction mixture.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-sultam. Many sultams may precipitate from the reaction mixture, allowing for easy separation by filtration.

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows described in this document.

Caption: Overview of synthetic strategies to 4,5-dihydroisothiazole 1,1-dioxides.

Caption: Experimental workflow for the [3+2] cycloaddition reaction.

Caption: Simplified mechanism of Ring-Closing Metathesis for γ-sultam synthesis.

Application Notes and Protocols: Utilizing 4,5-Dihydroisothiazole 1,1-Dioxide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 4,5-dihydroisothiazole 1,1-dioxide scaffold as a versatile building block in modern drug discovery. This document outlines its application in the development of potent inhibitors for viral targets and its potential as a scaffold for neurologically active agents. Detailed experimental protocols for the synthesis of derivative libraries and diagrams of relevant biological pathways are provided to facilitate further research and development.

Introduction

This compound, a cyclic sulfonamide or sultam, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring structure, coupled with the electron-withdrawing nature of the sulfonyl group, imparts unique physicochemical properties that are advantageous for drug design. This building block offers a three-dimensional architecture that can be strategically functionalized to create diverse chemical libraries for high-throughput screening, leading to the identification of novel therapeutic agents. Its synthetic tractability allows for the facile introduction of various substituents, enabling fine-tuning of pharmacological properties and structure-activity relationships (SAR).

Data Presentation: Bioactivity of this compound Derivatives

The this compound scaffold and its derivatives have demonstrated significant biological activity against various targets. Below are summaries of quantitative data for two key areas: inhibition of Hepatitis C Virus (HCV) NS5B polymerase and interaction with serotonin receptors.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

A series of 1,1-dioxoisothiazole derivatives have been designed and evaluated as potent inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. Structure-based design has led to the identification of compounds with nanomolar potency.[1]

| Compound ID | Scaffold | Target | Assay | IC50 (nM) | EC50 (nM) |

| Lead Compound | 1,1-Dioxoisothiazole Derivative | HCV NS5B Polymerase (genotype 1b) | Enzymatic Assay | < 10 | - |

| Lead Compound | 1,1-Dioxoisothiazole Derivative | HCV Replicon (genotype 1b) | Cell-based Assay | - | 70 |

Table 1: Potency of a lead 1,1-dioxoisothiazole derivative against HCV NS5B polymerase and a genotype 1b replicon. Data sourced from Kim et al., Bioorg Med Chem Lett. 2008 Jul 15;18(14):4181-5.[1]

Serotonergic Activity of Structurally Related Dihydrothiazole Derivatives

While specific quantitative data for this compound derivatives targeting serotonin receptors is not yet prevalent in publicly available literature, structurally related 4,5-dihydrothiazole-phenylpiperazine derivatives have shown significant affinity for serotonin receptors, suggesting the potential of the core thiazoline ring in designing neurologically active agents.

| Compound ID | Scaffold | Target | Binding Affinity (Ki, nM) |

| FG-18 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 17 |

| FG-8 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 46 |

| FG-16 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT1A Receptor | 25 |

| FG-7 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT1A Receptor | 54 |

| FG-14 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 72 |

Table 2: Binding affinities of 4,5-dihydrothiazole-phenylpiperazine derivatives for human serotonin receptors. It is important to note that these compounds contain a dihydrothiazole ring, which is structurally related to, but distinct from, the this compound core. Data sourced from a study on serotonergic agents.[2]

Experimental Protocols

The following protocols are based on established methods for the synthesis and diversification of the this compound scaffold.[3]

Protocol 1: Synthesis of the Core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide Scaffold via Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a key intermediate for further diversification.

Materials:

-

Allyl(prop-2-yn-1-yl)sulfonamide

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Dissolve allyl(prop-2-yn-1-yl)sulfonamide in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). The concentration should be approximately 0.1 M.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide.

Protocol 2: One-Pot, Multi-Component Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides via Click/Aza-Michael Reaction

This protocol allows for the rapid diversification of the core scaffold to generate a library of compounds.[3]

Materials:

-

2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (from Protocol 1)

-

Various organic azides

-

Various secondary amines (e.g., pyrrolidine, piperidine)

-

Copper(I) iodide (CuI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol (EtOH), anhydrous

Procedure:

-

To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).

-

Add the desired organic azide (2 equivalents).

-

Add anhydrous EtOH to achieve a concentration of approximately 0.5 M.

-